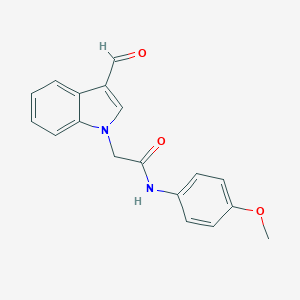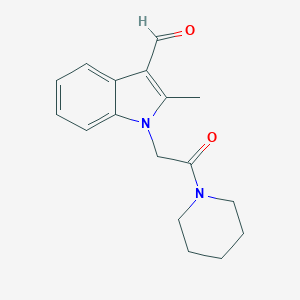![molecular formula C17H13BrClNO2 B480618 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 433320-27-5](/img/structure/B480618.png)
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a bromine atom at the 5th position, a chlorophenoxyethyl group at the 1st position, and a carbaldehyde group at the 3rd position of the indole ring.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This would include the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways . The indole ring system is known to interact with multiple receptors and enzymes, leading to a range of biological effects. The specific mechanism of action would depend on the particular biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the indole ring.
Indole-3-carboxaldehyde: Similar structure but without the bromine and chlorophenoxyethyl groups.
Uniqueness
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorophenoxyethyl groups on the indole ring makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-bromo-1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c18-13-5-6-16-14(9-13)12(11-21)10-20(16)7-8-22-17-4-2-1-3-15(17)19/h1-6,9-11H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRIYDFHGHWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480544.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]oxamide](/img/structure/B480547.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480548.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480550.png)
![1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE](/img/structure/B480559.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480563.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480564.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480565.png)
![2-(3-chloro-4-methylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480581.png)
![2-(4-chloro-3-fluorophenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480582.png)
![4-(4-Methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5,8,10-tetrone](/img/structure/B480584.png)
![9-(4-bromophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480589.png)


